

Rti-336 in relation to other phenyltropane analogs in preclinical models

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Compound of Interest		
Compound Name:	Rti-336	
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RTI-336: A Preclinical Comparative Analysis with Phenyltropane Analogs

RTI-336, a phenyltropane derivative, has emerged as a significant compound of interest in the development of pharmacotherapies for cocaine addiction.[1][2] Its potent and selective inhibition of the dopamine transporter (DAT), coupled with a unique pharmacokinetic profile, distinguishes it from other analogs and from cocaine itself.[1][3] Preclinical studies in various animal models have provided a comprehensive dataset comparing its efficacy and abuse liability against other phenyltropane analogs, offering valuable insights for researchers and drug development professionals.

Binding Affinity and Selectivity at Monoamine Transporters

RTI-336 exhibits a high binding affinity for the dopamine transporter (DAT), with approximately 20 times the affinity of cocaine.[1][3] Crucially, it demonstrates high selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.[2][4] This selectivity is a key feature being explored for its therapeutic potential, aiming to replicate some of cocaine's effects to reduce craving and self-administration without producing the same level of abuse potential.[2]

Below is a summary of the in vitro binding affinities (IC50 values) and selectivity ratios for **RTI-336** and other relevant phenyltropane analogs, including cocaine.



Compound	DAT IC50 (nM)	NET IC50 (nM)	SERT IC50 (nM)	NET/DAT Selectivity Ratio	SERT/DAT Selectivity Ratio
RTI-336	4.09	1714	5741	419.1	1404
RTI-177	1.28	504	2420	393.8	1891
Cocaine	89.1	3298	1045	37.01	11.79

Data compiled from Carroll et al., 2004.[4]

Preclinical Behavioral Pharmacology

The behavioral effects of **RTI-336** have been extensively studied in preclinical models, focusing on its reinforcing properties, effects on locomotor activity, and its ability to substitute for cocaine in drug discrimination paradigms.

Studies using progressive-ratio (PR) schedules of reinforcement in rhesus monkeys, a standard method for assessing a drug's reinforcing strength, have shown that **RTI-336** is a weaker reinforcer than cocaine.[4][5] While cocaine consistently functions as a reinforcer in all subjects, **RTI-336** and the related analog RTI-177 are self-administered to a lesser extent, resulting in fewer injections.[4] This suggests a lower abuse liability for **RTI-336** compared to cocaine, a desirable characteristic for a potential agonist medication.[4][5] Despite being a weaker reinforcer, **RTI-336** has been shown to fully substitute for cocaine in monkeys trained to self-administer the drug.[1]

Compound	Peak Number of Injections (Mean ± SD)
Cocaine	~35 ± 10
RTI-336	~15 ± 5
RTI-177	~10 ± 4

Approximate data from graphical representations in Lile et al., 2010.[4]



In rodent models, **RTI-336** produces an increase in locomotor activity, a typical effect of dopamine reuptake inhibitors.[6] However, the onset of this effect is generally slower, and the duration of action is longer compared to cocaine.[1][7] This pharmacokinetic profile is thought to contribute to its reduced abuse potential.[4] Studies in squirrel monkeys have also demonstrated that faster-onset analogs tend to produce more significant behavioral-stimulant effects.[7][8] Chronic administration of **RTI-336** in rhesus monkeys led to a significant increase in locomotor activity at the end of the daytime period.[6]

In drug discrimination studies, a procedure where animals are trained to recognize the subjective effects of a drug, **RTI-336** fully substitutes for cocaine.[4] This indicates that **RTI-336** produces interoceptive cues similar to those of cocaine, which is a crucial aspect for an agonist-based therapy. These studies have been conducted in both rodents and nonhuman primates.[4]

Experimental Protocols

Objective: To determine the binding affinity of test compounds for dopamine, serotonin, and norepinephrine transporters.

Methodology:

- Tissue Preparation: Rat brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET) is homogenized in a buffered solution.
- Radioligands: Specific radiolabeled ligands are used to label the transporters of interest (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET).
- Incubation: The brain homogenates are incubated with the radioligand and varying concentrations of the test compound (e.g., **RTI-336**).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation spectrometry.



 Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Ki values are then determined using the Cheng-Prusoff equation.

Objective: To measure the stimulant effects of test compounds on spontaneous movement in rodents.

Methodology:

- Apparatus: Animals are placed in clear, enclosed chambers equipped with infrared beams to detect movement.
- Acclimation: Animals are typically allowed a period to acclimate to the test chamber before drug administration.
- Drug Administration: Test compounds (e.g., **RTI-336**, cocaine) or vehicle are administered via a specified route (e.g., intraperitoneal, oral).
- Data Collection: Locomotor activity, measured as the number of beam breaks, is recorded automatically by a computer system over a set period.
- Data Analysis: The total locomotor activity counts are compared between different treatment groups. Time-course data is also analyzed to determine the onset and duration of the drug's effect.

Objective: To assess the reinforcing strength of a drug.

Methodology:

- Subjects: Typically nonhuman primates with indwelling intravenous catheters.
- Apparatus: Operant conditioning chambers equipped with levers and a drug infusion system.
- Training: Animals are first trained to press a lever to receive an infusion of a known reinforcer (e.g., cocaine) on a simple reinforcement schedule (e.g., fixed-ratio).
- Progressive-Ratio Schedule: Once responding is stable, the response requirement to earn each subsequent infusion is systematically increased.



- Breakpoint: The "breakpoint" is the highest number of responses an animal will make to receive a single infusion before ceasing to respond. This serves as the primary measure of reinforcing strength.
- Data Analysis: Breakpoints achieved for different doses of the test drug are compared to those of a standard reinforcer like cocaine.

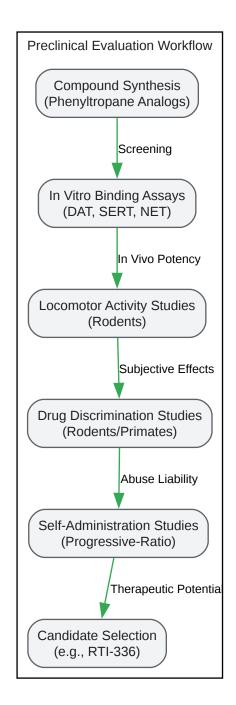
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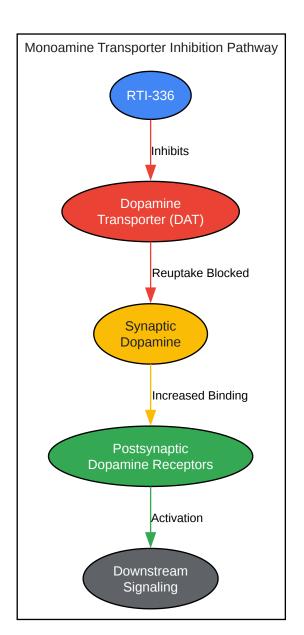


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Figure 1: Chemical structures of RTI-336, RTI-177, and Cocaine.







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